molecular formula C14H19Cl2N3O2 B12335305 tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate CAS No. 1367126-89-3

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B12335305
CAS No.: 1367126-89-3
M. Wt: 332.2 g/mol
InChI Key: BXNNCNQQROWTKE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and pyridine rings. This structural combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1367126-89-3

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 4-(2,6-dichloropyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)10-8-11(15)17-12(16)9-10/h8-9H,4-7H2,1-3H3

InChI Key

BXNNCNQQROWTKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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